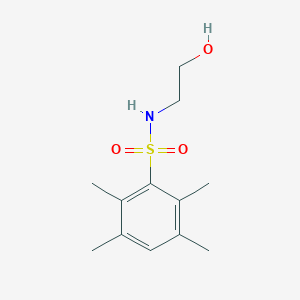
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide (HEPT) is a sulfonamide compound that has been widely studied for its potential application in various fields of science, including biochemistry, pharmacology, and materials science. HEPT has been used as a reagent for the synthesis of other compounds, and has also been investigated for its biological properties, including its mechanism of action and its effects on biochemical and physiological systems.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and urease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to changes in pH in the body. This compound has also been shown to have an effect on the activity of other enzymes, such as acetylcholinesterase and urease, which can have an impact on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized and purified. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide, including its potential application as a corrosion inhibitor and as a catalyst for various chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological systems. Further studies may also investigate the potential use of this compound in drug discovery and development, as well as its potential as a therapeutic agent for various medical conditions.
Métodos De Síntesis
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, such as sulfonamide-containing polymers and metal complexes. This compound has also been studied for its potential application as a corrosion inhibitor and as a catalyst for various chemical reactions.
Propiedades
Fórmula molecular |
C12H19NO3S |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-8-7-9(2)11(4)12(10(8)3)17(15,16)13-5-6-14/h7,13-14H,5-6H2,1-4H3 |
Clave InChI |
AAZQORJOMPWIFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCO)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272122.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272130.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272134.png)
![5-chloro-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272135.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272136.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272141.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272142.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272143.png)